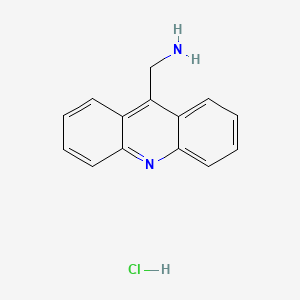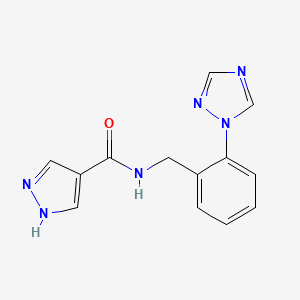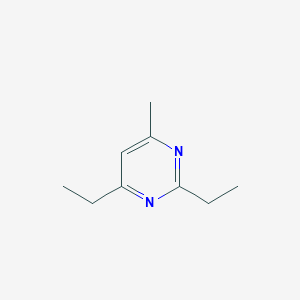
2,4-Diethyl-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diethyl-6-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of ethyl groups at positions 2 and 4, and a methyl group at position 6 on the pyrimidine ring. Pyrimidines are known for their biological activity and are found in many natural and synthetic compounds with significant pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethyl-6-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with formamide in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to yield the desired pyrimidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diethyl-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl positions, where halogenating agents like bromine or chlorine can introduce halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2,4-Diethyl-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Pyrimidine derivatives are explored for their potential as antiviral, antibacterial, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Diethyl-6-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit or activate enzymes by binding to their active sites. The compound may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to disruptions in cellular processes. The exact pathways and targets depend on the specific application and the biological context.
Comparación Con Compuestos Similares
2,4-Diethyl-6-methylpyrimidine: Unique due to its specific substitution pattern.
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and use as a precursor in various syntheses.
2,4-Dichloro-5-methylpyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound stands out due to its specific ethyl and methyl substitutions, which confer unique chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2,4-diethyl-6-methylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-4-8-6-7(3)10-9(5-2)11-8/h6H,4-5H2,1-3H3 |
Clave InChI |
OOWQHHAQKGGIKB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NC(=C1)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



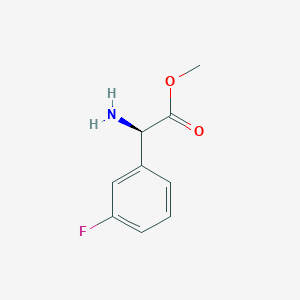
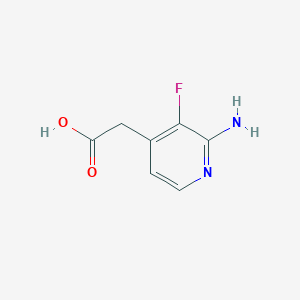

![2-Chlorobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13108895.png)
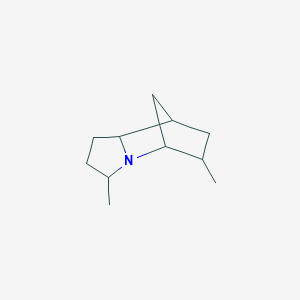

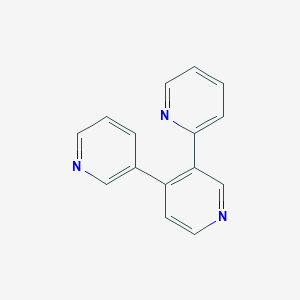
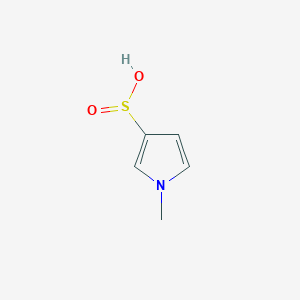
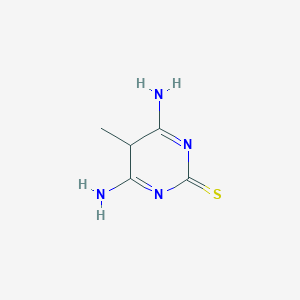
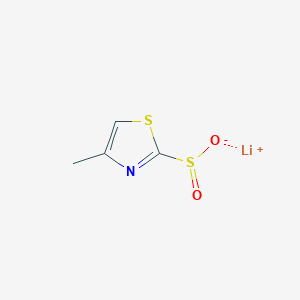
![2-(Pyrimidin-5-yl)benzo[d]thiazole](/img/structure/B13108936.png)
